1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 270.2 g/mol. It is classified as a piperazine derivative, which is a common structural motif in many pharmacologically active compounds. This compound serves as a synthetic intermediate in the development of complex organic molecules and has potential applications in medicinal chemistry due to its unique structural characteristics.
The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride can be achieved through various methods, primarily involving the reaction of 1-methylpiperazine with suitable piperidinyl precursors. A notable synthetic route involves:
The synthesis may involve several steps including protection-deprotection strategies, condensation reactions, and purification processes such as recrystallization or chromatography to achieve the desired purity level (typically around 95%) .
The molecular structure of 1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride features a piperazine ring substituted with a methyl group and a piperidine moiety. The structural representation can be summarized as follows:
The compound exists as a solid, typically pale yellow in color, and its physical properties are relevant for its handling and application in research .
The compound can participate in various chemical reactions typical of piperazine derivatives. These include:
These reactions are often facilitated by specific catalysts or reagents that enhance reactivity while maintaining selectivity for desired products .
The compound's stability and reactivity profile make it suitable for diverse applications in organic synthesis and pharmaceutical research .
1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride is primarily utilized as a synthetic intermediate in the development of pharmaceuticals, particularly those targeting central nervous system disorders. Its structural attributes allow it to serve as a building block for more complex bioactive molecules.
Additionally, due to its potential interactions with neurotransmitter systems, ongoing research may explore its efficacy in treating conditions such as anxiety, depression, or other neurological disorders .
Retrosynthetic deconstruction of 1-methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride reveals three logical disconnections:
Table 1: Key Synthons Identified via Retrosynthetic Analysis
Disconnection Site | Synthon A | Synthon B | Critical Functionalization |
---|---|---|---|
Lactam bond (C=O) | N-Methylpiperazine | 1-Boc-4-aminopiperidine | Boc deprotection/alkylation |
C-N bond (piperazine-piperidine) | 1-Methyl-3-oxopiperazine | 4-Mesyloxypiperidine | Nucleophilic substitution (K₂CO₃, DMF) |
Linear precursor | N-Boc-piperidin-4-one | N-Methyl-1,2-diaminoethane | Reductive amination/lactamization |
Optimization challenges include chemoselectivity control during piperidine nitrogen functionalization and stereochemical integrity preservation at C4 of the piperidine ring during reactions [4] [9].
Carbamate Pathway
The carbamate (Boc) route begins with N-Boc-4-aminopiperidine, which undergoes alkylation with N-methyl-2-chloroacetamide (for piperazinone formation) or direct coupling with preformed lactam synthons. Key advantages include:
Lactam Pathway
Direct functionalization of preformed piperazin-2-one avoids protecting groups:
Table 2: Performance Comparison of Functionalization Routes
Parameter | Carbamate Pathway | Lactam Pathway |
---|---|---|
Overall Yield | 45–58% (3 steps) | 60–82% (2 steps) |
Byproduct Formation | tert-Butanol/isobutylene | Halide salts only |
Stereoselectivity | Racemization at C4 <5% | Racemization at C4 8–12% |
Scalability | Kilogram-scale demonstrated | Limited to <100g batches |
Purity Profile | ≥99% after crystallization | 95–97% (requires chromatography) |
The lactam route’s superior atom economy makes it preferable for green synthesis, though the carbamate pathway offers better stereochemical control for chiral targets [4] [8].
Chiral variants of the title compound require stereocontrol at C3/C5 of the piperidin-4-yl moiety or C3 of the piperazinone. Three catalytic strategies enable enantioselective synthesis:
Critical challenges include:
Optimized sustainable protocols address key waste streams:
Table 3: Green Metrics Comparison of Synthesis Routes
Method | PMI (kg/kg) | E-Factor | Atom Economy (%) | Key Improvement |
---|---|---|---|---|
Traditional carbamate route | 58 | 86 | 42 | None (baseline) |
Lactam PTC alkylation | 27 | 35 | 73 | Solvent reduction |
Catalytic reductive amination | 15 | 12 | 89 | Catalyst reuse (5 cycles) |
Flow hydrogenation | 9 | 4 | 95 | Continuous processing |
Waste Valorization: Piperidinium chlorides from neutralization steps are converted into ionic liquids for chromatography, achieving a circular economy model [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: